molecular formula C15H11ClN2OS B5692755 2-(4-chlorophenyl)sulfanyl-N-(2-cyanophenyl)acetamide

2-(4-chlorophenyl)sulfanyl-N-(2-cyanophenyl)acetamide

Cat. No.: B5692755
M. Wt: 302.8 g/mol
InChI Key: BRHJHFVQXVMJTK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)sulfanyl-N-(2-cyanophenyl)acetamide is an organic compound with the molecular formula C15H11ClN2OS It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a cyanophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(2-cyanophenyl)acetamide typically involves the reaction of 4-chlorothiophenol with 2-cyanobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfanyl-N-(2-cyanophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)sulfanyl-N-(2-cyanophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)sulfanyl-N-(2-cyanophenyl)acetamide is unique due to the specific positioning of the cyanophenyl group, which can influence its chemical reactivity and biological activity. The presence of both the sulfanyl and cyanophenyl groups provides a versatile scaffold for further chemical modifications and applications .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-12-5-7-13(8-6-12)20-10-15(19)18-14-4-2-1-3-11(14)9-17/h1-8H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHJHFVQXVMJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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